

Spectroscopic and Synthetic Profile of O-benzyl-L-serine: A Technical Overview

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Compound of Interest

Compound Name: *D-Alanyl-O-benzyl-L-serine*

Cat. No.: *B15403236*

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A note on the requested compound: Publicly available spectroscopic data for the dipeptide **D-Alanyl-O-benzyl-L-serine** is limited. This technical guide therefore focuses on the closely related and synthetically important precursor, O-benzyl-L-serine. The data and protocols provided herein serve as a foundational reference for researchers working with benzyl-protected serine derivatives in peptide synthesis and drug development.

This document provides a comprehensive summary of the spectroscopic characteristics of O-benzyl-L-serine, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data. Detailed experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are also presented.

Spectroscopic Data for O-benzyl-(DL)-serine

The following tables summarize the key spectroscopic data for O-benzyl-(DL)-serine. The spectral data for the pure L-enantiomer is expected to be identical.

Table 1: ¹H NMR Spectroscopic Data for O-benzyl-(DL)-serine

Chemical Shift (ppm)	Multiplicity	Assignment
7.47	Singlet	Aromatic Protons (Ar-H)
7.46	Singlet	Aromatic Protons (Ar-H)
7.44	Singlet	Aromatic Protons (Ar-H)
4.628	Singlet	Benzyl CH ₂ (Ar-CH ₂)
3.93	Singlet	α-CH and β-CH ₂

Solvent: D₂O, Spectrometer Frequency: 400 MHz^[1]

Table 2: ¹³C NMR Spectroscopic Data for O-benzyl-(DL)-serine

Chemical Shift (ppm)	Assignment
172.43	Carboxyl Carbon (C=O)
138.12	Aromatic C (quaternary)
129.57	Aromatic CH
129.08	Aromatic CH
73.86	Benzyl CH ₂ (Ar-CH ₂)
68.81	β-Carbon (Serine side chain)
55.62	α-Carbon (Serine)

Solvent: D₂O^[1]

Table 3: Infrared (IR) Spectroscopy Data for O-benzyl-(DL)-serine

Wavenumber (cm ⁻¹)	Assignment
~3400	O-H stretch (Carboxylic Acid)
~3000	N-H stretch (Amine)
~2900	C-H stretch (Aliphatic)
~1700	C=O stretch (Carboxylic Acid)
~1600	N-H bend (Amine)
~1100	C-O stretch (Ether)

Sample Preparation: KBr disc[\[1\]](#)

Experimental Protocols

The following sections detail the methodologies for the synthesis of O-benzyl-L-serine and the acquisition of its spectroscopic data.

Synthesis of O-benzyl-L-serine

This protocol describes a common method for the synthesis of O-benzyl-L-serine, which involves the protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amino group.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- N-protection of L-serine:
 - Dissolve L-serine in a 1M NaOH aqueous solution and 1,4-dioxane.[\[3\]](#)
 - Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (Boc-anhydride).[\[3\]](#)
 - Allow the mixture to warm to room temperature and stir for 24 hours.[\[3\]](#)
 - Work up the reaction mixture by removing the 1,4-dioxane, washing with ether, acidifying the aqueous layer, and extracting the product (N-Boc-L-serine) with ethyl acetate.[\[3\]](#)
- O-benylation of N-Boc-L-serine:

- Dissolve the N-Boc-L-serine in anhydrous DMF.
- Cool the solution to 0°C under an inert atmosphere (e.g., argon).
- Add sodium hydride (NaH) portion-wise, followed by the addition of benzyl bromide.
- Stir the reaction mixture at room temperature until completion (monitored by TLC).
- Quench the reaction with water and extract the product (N-Boc-O-benzyl-L-serine) with an organic solvent.
- N-deprotection to yield O-benzyl-L-serine:
 - Dissolve the N-Boc-O-benzyl-L-serine in dichloromethane (DCM).[\[2\]](#)[\[3\]](#)
 - Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for approximately 2 hours.[\[2\]](#)[\[3\]](#)
 - Remove the solvents under reduced pressure.[\[3\]](#)
 - Purify the resulting residue by decantation with diethyl ether to yield O-benzyl-L-serine as a white solid.[\[3\]](#)

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

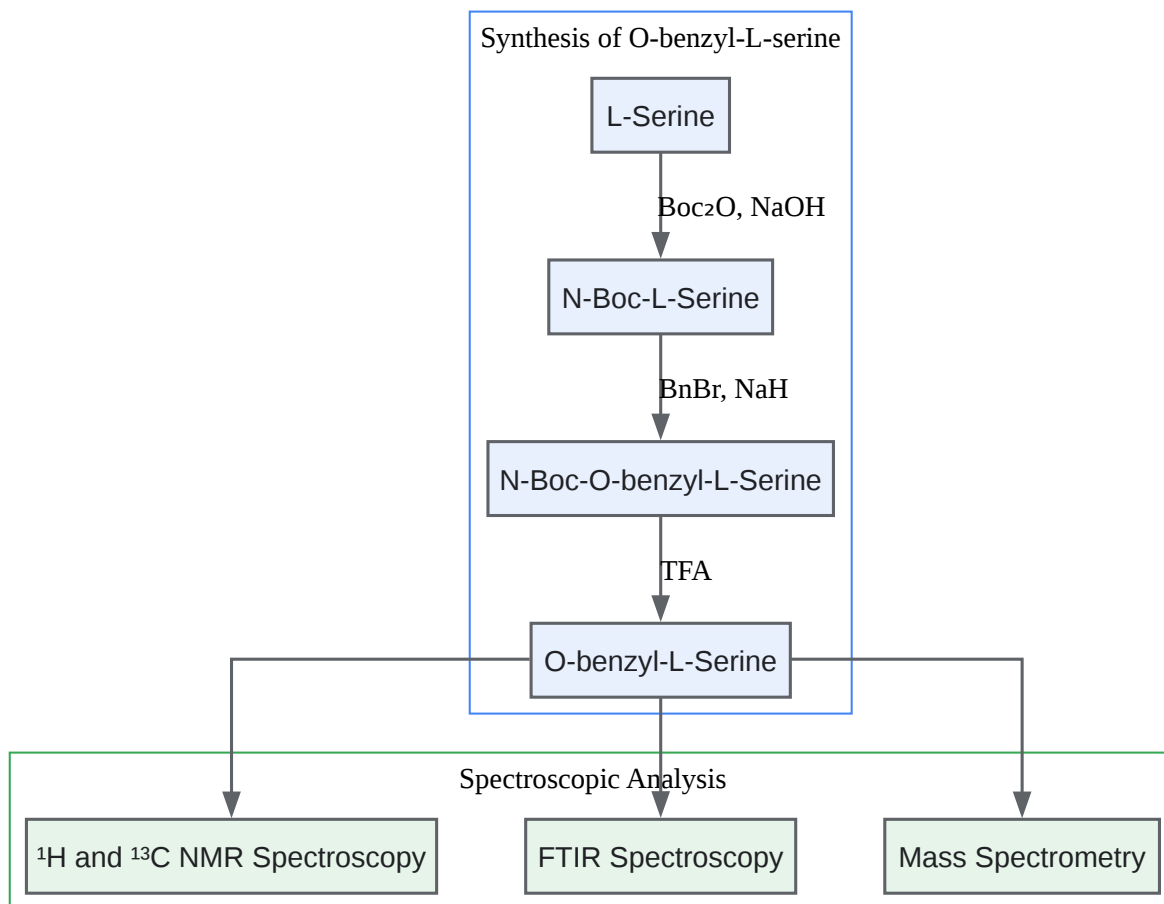
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to a standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy:

- **Sample Preparation (KBr Pellet):**
 - Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The final spectrum is the ratio of the sample spectrum to the background spectrum, typically displayed as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of O-benzyl-L-serine.



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Caption: Synthesis and Spectroscopic Analysis Workflow for O-benzyl-L-serine.

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